3-[(3-Fluorobenzyl)sulfanyl]-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Fluorobenzyl)thio)-6-methylpyridazine is a chemical compound that features a pyridazine ring substituted with a 3-fluorobenzylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Fluorobenzyl)thio)-6-methylpyridazine typically involves the reaction of 3-fluorobenzyl chloride with 6-methylpyridazine-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-((3-Fluorobenzyl)thio)-6-methylpyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((3-Fluorobenzyl)thio)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-methylpyridazine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various biological pathways. The presence of the fluorobenzylthio group may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-((3-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone: Shares the fluorobenzylthio group but has a different core structure.
3-Fluorobenzyl alcohol: Contains the fluorobenzyl group but lacks the pyridazine ring and thioether linkage.
Uniqueness
3-((3-Fluorobenzyl)thio)-6-methylpyridazine is unique due to its specific combination of a pyridazine ring, a fluorobenzylthio group, and a methyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
5376-26-1 |
---|---|
Molecular Formula |
C12H11FN2S |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-methylpyridazine |
InChI |
InChI=1S/C12H11FN2S/c1-9-5-6-12(15-14-9)16-8-10-3-2-4-11(13)7-10/h2-7H,8H2,1H3 |
InChI Key |
NZOMBHHKULAWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)SCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.